Ethyl diphenyl 2-phosphonopropionate

Description

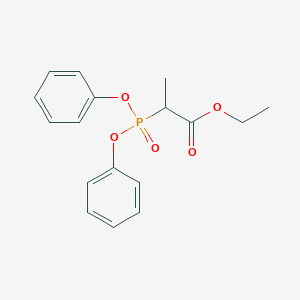

Ethyl diphenyl 2-phosphonopropionate (systematic name: Triethyl 2-phosphonopropionate; CAS 3699-66-9) is an organophosphorus compound with the molecular formula C₉H₁₉O₅P and a molecular weight of 238.22 g/mol. It is a clear, colorless liquid soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) . Structurally, it features a phosphonate group (PO(OR)₂) attached to the β-carbon of a propionate ester (Figure 1).

Properties

Molecular Formula |

C17H19O5P |

|---|---|

Molecular Weight |

334.30 g/mol |

IUPAC Name |

ethyl 2-diphenoxyphosphorylpropanoate |

InChI |

InChI=1S/C17H19O5P/c1-3-20-17(18)14(2)23(19,21-15-10-6-4-7-11-15)22-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |

InChI Key |

UCJROHIRYPUQFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Mannich-Type Reaction for Phosphonate Backbone Formation

One of the foundational methods involves a Mannich-type reaction, where aldehydes react with amines and phosphorous reagents such as triphenyl phosphite. For example, Oleksyszyn et al. (1979) described synthesizing aminoalkylphosphonates by heating triphenyl phosphite with aldehydes and benzyl carbamate in acetic acid. This method yields diphenyl aminoalkylphosphonates, which are precursors to ethyl diphenyl 2-phosphonopropionate.

Aldehyde + Benzyl carbamate + Triphenyl phosphite → Diphenyl aminoalkylphosphonate

- Mild heating facilitates the formation of the aminoalkylphosphonate.

- The phenyl groups are introduced via triphenyl phosphite, forming diphenyl phosphonates.

Hydrolysis and Esterification

Hydrolysis of protected phosphonates, such as N-benzyloxycarbonyl derivatives, with concentrated hydrobromic acid (HBr) is a common step to remove protective groups and generate free aminoalkylphosphonic acids or derivatives. For example, Oleksyszyn et al. (1979) reported refluxing diphenyl N-benzyloxycarbonylaminomethylphosphonate with HBr, followed by esterification with ethanol to produce ethyl esters.

Diphenyl N-benzyloxycarbonylaminomethylphosphonate + HBr → Hydrolyzed intermediate → Ethanol esterification → this compound

This process involves:

- Acid hydrolysis to cleave protecting groups.

- Alcoholysis to convert phosphonic acids into ethyl esters.

Phosphorylation of Precursors

Another approach involves phosphorylation of suitable precursors, such as 2-phenylpropionic acid derivatives, using phosphorylating agents like diethyl phosphite or trimethyl phosphite, followed by oxidation or esterification steps. For instance, a typical route involves:

- Reacting a precursor with trimethyl phosphite at elevated temperatures.

- Subsequent oxidation or hydrolysis yields the phosphonate ester.

2-Phenylpropionic acid derivative + Trimethyl phosphite → Phosphonate intermediate → Ethylation → this compound

Specific Synthesis Route for this compound

Based on the literature, a detailed synthesis pathway includes:

Advanced Methods and Variations

Recent advances include microwave-assisted synthesis of dialkyl H-phosphonates, which can be adapted for phosphonate ester synthesis. For example, bis(2,2,2-trifluoroethyl) phosphonate has been used as a precursor, where controlled conditions suppress side reactions like spirophosphorane formation, ensuring high yield and purity of the target compound.

Summary of Critical Parameters

Chemical Reactions Analysis

Types of Reactions: Ethyl2-(diphenoxyphosphoryl)propanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates.

Scientific Research Applications

Ethyl diphenyl 2-phosphonopropionate is a chemical compound with applications in organic synthesis, particularly in the production of olefins . This compound is valuable in scientific research for synthesizing various biologically active compounds and as a reagent in stereoselective reactions .

Scientific Research Applications

Horner-Wadsworth-Emmons (HWE) Reaction: this compound is utilized in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used synthetic method for producing substituted olefin products from aldehydes and ketones . The HWE reaction typically results in the formation of E-olefins, which are often preferred over Z-olefins .

- E-Selective Olefination: The compound can be employed to selectively synthesize E-olefins, which are often more thermodynamically stable than their Z counterparts. Schlosser modifications, involving the addition of phenyllithium at elevated temperatures, can also yield E-olefins selectively from unstabilized ylides .

- Z-Selective Modifications: Modifications to the HWE reaction have been developed to obtain Z-olefins. Gennari and Still reported the first Z-selective HWE reaction using bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl) phosphonate .

Synthesis of Biologically Active Compounds: Ethyl 2,3-dimethyl-2-butenoate, synthesized from triethyl-2-phosphonopropionate, is used in the synthesis of alkyl pyruvate esters, which are achieved through a four-step process. This process involves converting triethyl-2-phosphonopropionate to ethyl 2,3-dimethyl-2-butenoate via the Horner-Wadsworth-Emmons reaction, followed by hydrolysis to the corresponding carboxylic acid, Steglich esterification, and ozonolysis to obtain the pyruvate esters .

Synthesis of Vinyl Fluorides: this compound is used in the synthesis of vinyl fluorides via a selective Horner-Wadsworth-Emmons olefination/hydrolysis . Grignard reagents can be used as bases to improve selectivity in the reaction of phosphonates with ketones, yielding significant improvements in the E/Z ratio of the products . For example, i-PrMgCl gave a 96:4 E/ Z ratio in the synthesis of vinyl fluorides .

Mechanism of Action

The mechanism of action of Ethyl2-(diphenoxyphosphoryl)propanoate involves its interaction with various molecular targets. It can act as a phosphorylating agent, transferring its phosphoryl group to nucleophilic sites on target molecules. This can lead to the formation of phosphonate esters, which are important intermediates in many biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Triethyl 2-phosphonopropionate with structurally related phosphonates, highlighting their chemical properties, applications, and distinctions.

Critical Analysis of Structural and Functional Differences:

Electron Effects: The trifluoroethyl groups in Ethyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate introduce strong electron-withdrawing effects, enhancing its electrophilicity compared to the ethoxy groups in Triethyl 2-phosphonopropionate. This makes the trifluoroethyl derivative more reactive in conjugate additions or nucleophilic substitutions .

Biological Activity: Triethyl 2-phosphonopropionate has demonstrated antiviral and insecticidal properties, likely due to its ability to interfere with microbial enzyme systems . The trifluoroethyl variant’s bioactivity is less documented, though its enhanced reactivity may broaden its utility in medicinal chemistry.

Industrial and Research Use: Triethyl 2-phosphonopropionate is a staple in fragrance synthesis, enabling the production of musk analogs like 42 (Scheme 5 in ) with fruity and floral notes . The trifluoroethyl analog’s higher cost (due to fluorine substituents) may limit its use to specialized applications requiring extreme reactivity .

Biological Activity

Ethyl diphenyl 2-phosphonopropionate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential applications, supported by relevant data and research findings.

Synthesis of this compound

This compound can be synthesized through various methods, typically involving the reaction of diphenyl phosphite with ethyl acrylate or similar substrates. The synthesis often employs mild conditions to enhance yield and purity. The following general reaction scheme illustrates the synthesis process:

Antiviral Properties

Research indicates that phosphonate compounds, including this compound, exhibit antiviral activity. Specifically, compounds containing phosphonate moieties have been shown to inhibit viral replication and have been investigated for their potential use against HIV and other viruses. In vitro studies demonstrate that such compounds can interfere with viral entry and replication mechanisms, making them promising candidates for antiviral drug development .

Antitumor Activity

This compound has also been evaluated for its antitumor properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been documented in several case studies .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within the body. For instance, it may act as a competitive inhibitor for enzymes involved in nucleotide metabolism, which is crucial for viral replication and cancer cell growth .

Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antitumor | Induction of apoptosis | |

| Enzyme Inhibition | Competitive inhibition in nucleotide metabolism |

Case Studies

- Antiviral Efficacy Against HIV : A study demonstrated that this compound significantly reduced HIV replication in cultured human T-cells. The mechanism was linked to the inhibition of reverse transcriptase activity, crucial for viral replication .

- Cancer Cell Line Studies : In a series of experiments involving breast and prostate cancer cell lines, treatment with this compound led to a marked decrease in cell viability and induced apoptosis. The compound was found to activate caspase pathways, which are vital for programmed cell death .

Q & A

Q. What are the established synthetic routes for ethyl diphenyl 2-phosphonopropionate, and what key reaction conditions must be controlled?

this compound is commonly synthesized via the Horner–Wadsworth–Emmons (HWE) reaction. For example, triethyl 2-phosphonopropionate reacts with ketones or aldehydes (e.g., sulcatone) in the presence of a base (e.g., K₂CO₃) at elevated temperatures (e.g., 100°C) to form α,β-unsaturated esters. Critical parameters include solvent choice (e.g., dry EtOH), stoichiometric ratios of reagents, and reaction duration (e.g., 12 hours). Post-reaction purification via column chromatography is often required to isolate the product .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the phosphonate group and ester linkages. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can verify purity and detect stereoisomers. For example, enantiomeric purity in derivatives can be assessed using Mosher’s acid chloride followed by ¹H NMR analysis .

Advanced Research Questions

Q. How can conflicting data on solvent-dependent reactivity of this compound be systematically resolved?

Contradictions in solvent effects (e.g., polar vs. nonpolar solvents) require controlled experiments with standardized conditions. For instance, replicate reactions in solvents like tetrahydrofuran (THF), toluene, or water (as described in patent synthesis protocols) while monitoring reaction kinetics and product yields. Cross-validation with computational studies (e.g., density functional theory) can elucidate solvent interactions at the molecular level .

Q. What strategies optimize stereochemical outcomes in HWE reactions using this compound?

Stereoselectivity is influenced by the base (e.g., LDA vs. K₂CO₃) and chiral auxiliaries. For example, Sharpless epoxidation conditions (using ᴅ- or ʟ-DIPT) can induce enantioselectivity in downstream products. Enantiomeric excess (e.g., 75–85% ee) should be quantified via chiral HPLC or derivatization with Mosher’s reagent. Adjusting reaction temperature and solvent polarity may further enhance stereocontrol .

Q. How do substituents on the phosphonate group impact the reactivity of this compound in cross-coupling reactions?

Substituent effects (e.g., electron-withdrawing vs. donating groups) can be studied via comparative synthesis of analogs (e.g., trifluoromethyl or aryl-modified phosphonates). Reaction monitoring using in situ techniques (e.g., FTIR or Raman spectroscopy) and kinetic isotope effects (KIE) can reveal mechanistic details. Computational modeling (e.g., transition state analysis) provides complementary insights .

Q. What methodologies address low yields in large-scale syntheses of this compound derivatives?

Scale-up challenges often arise from inefficient mixing or exothermic reactions. Implementing flow chemistry systems with precise temperature control and automated reagent delivery can improve reproducibility. Catalytic additives (e.g., phase-transfer catalysts) or alternative bases (e.g., Cs₂CO₃) may enhance reaction efficiency. Process optimization via Design of Experiments (DoE) is recommended .

Data Management and Reproducibility

Q. How should researchers document and share synthetic protocols for this compound to ensure reproducibility?

Detailed experimental logs must include exact reagent grades, solvent drying methods, and equipment calibration data. Public deposition of protocols in repositories like Zenodo or protocols.io enhances transparency. Raw spectroscopic data (e.g., NMR FID files) should be archived alongside processed spectra .

Q. What steps validate the authenticity of novel derivatives synthesized from this compound?

Independent synthesis by a second researcher under identical conditions is critical. Comparative analysis with literature data (e.g., melting points, optical rotation) and single-crystal X-ray diffraction for solid derivatives provide structural confirmation. Discrepancies in spectral data should prompt re-evaluation of purification steps or reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.